Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with an ethyl ester and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Preparation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.
Formation of the Pyrrolo[3,2-d]pyrimidine Ring: The 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: The final step involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods often involve optimizing reaction conditions to improve yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: The compound’s ability to interact with various biological targets makes it valuable for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes like DNA gyrase and RNA polymerase, inhibiting their activity and preventing the replication of bacterial DNA . This mechanism is particularly relevant in the context of its potential antimicrobial properties.
Comparison with Similar Compounds
Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound shares a similar core structure but lacks the ethyl ester group, which can influence its reactivity and biological activity.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have variations in their substituents, which can affect their potency as kinase inhibitors and their overall pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)7-6-5(3-4-11-6)12-9(10)13-7/h3-4,11H,2H2,1H3 |
InChI Key |
ULVMDIOHWVNJMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.